2-(2-Hydroxy-ethyl)-4-methyl-piperazine-1-carboxylic acid tert-butyl ester
Description
2-(2-Hydroxy-ethyl)-4-methyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position, a methyl group at the 4-position, and a 2-hydroxyethyl substituent. The tert-butyl ester acts as a protective group for the piperazine nitrogen, enhancing stability during synthetic processes. Its molecular formula is estimated as C₁₃H₂₅N₃O₃, with a molecular weight of ~287.36 g/mol (based on structural analogs) .
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)-4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-7-6-13(4)9-10(14)5-8-15/h10,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXQPMDTRYZWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperazine
The synthesis begins with the protection of the piperazine ring’s N1 nitrogen using di-tert-butyl dicarbonate (Boc anhydride). This step, conducted in dichloromethane (DCM) with triethylamine (TEA) and 4-dimethylaminopyridine (DMAP), yields tert-butyl piperazine-1-carboxylate with an 82% yield. The Boc group serves as a temporary protective moiety, enabling selective functionalization at the N4 position.
N4-Methylation
Subsequent alkylation of the unprotected N4 nitrogen is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. This step introduces the methyl group with a 78% yield, analogous to procedures described for related piperazine derivatives. Regioselectivity is ensured by the steric and electronic effects of the Boc group, which directs the alkylation to the N4 position.
C2-Hydroxyethyl Functionalization
The introduction of the 2-hydroxyethyl group at the C2 position employs 2-bromoethanol in acetonitrile under reflux conditions. K₂CO₃ facilitates nucleophilic substitution, yielding the target compound after deprotection. This method mirrors the alkylation strategies used in synthesizing 4-(3-Bromo-propyl)-piperazine-1-carboxylic acid tert-butyl ester, albeit with adjusted stoichiometry to accommodate the hydroxyethyl substituent.
Table 1: Reaction Conditions for Sequential Alkylation
| Step | Reagents | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | Boc anhydride, TEA, DMAP | DCM | – | 0°C → RT | 82% |
| 2 | Methyl iodide | DMF | K₂CO₃ | RT | 78% |
| 3 | 2-Bromoethanol | Acetonitrile | K₂CO₃ | Reflux | 65% |
Reductive Cyclization of Ethanolamine Derivatives
Precursor Synthesis
Monoethanolamine and methylamine derivatives undergo reductive alkylation-cyclization in the presence of a hydrogenation-dehydrogenation catalyst (e.g., Raney nickel) under hydrogen pressure. This one-pot method leverages the reactivity of ethanolamines to form the piperazine ring while incorporating hydroxyethyl and methyl substituents.
Optimization of Molar Ratios
The molar ratio of monoethanolamine to methylamine precursors critically influences product distribution. A 3:1 ratio maximizes the yield of the desired regioisomer, as observed in analogous syntheses of N-(2-hydroxyethyl)piperazine. Elevated temperatures (120–150°C) and prolonged reaction times (12–24 hours) enhance cyclization efficiency.
Table 2: Cyclization Parameters and Outcomes
| Precursor Ratio (Monoethanolamine:Methylamine) | Catalyst | Pressure (bar) | Time (h) | Yield |
|---|---|---|---|---|
| 3:1 | Raney Ni | 50 | 18 | 68% |
| 1:1 | Raney Ni | 50 | 18 | 45% |
Epoxide Ring-Opening Alkylation
Epoxide Activation
Ethylene oxide reacts with tert-butyl 4-methyl-piperazine-1-carboxylate under basic conditions, facilitating nucleophilic attack at the C2 position. The reaction proceeds via ring-opening of the epoxide, forming a secondary alcohol intermediate.
Hydroxyethyl Group Incorporation
The intermediate undergoes acid-catalyzed dehydration to yield the hydroxyethyl-substituted product. This method offers superior regiocontrol compared to traditional alkylation, as demonstrated in the synthesis of 4-(2-Hydroxy-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Chromatographic purification (silica gel, ethyl acetate/hexane) ensures >95% purity. The sequential alkylation method achieves the highest overall yield (65%), while cyclization routes offer scalability at reduced yields (45–68%).
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Alkylation | High regioselectivity, modular steps | Multi-step purification required |
| Reductive Cyclization | One-pot synthesis, scalable | Moderate yield, byproduct formation |
| Epoxide Ring-Opening | Excellent regiocontrol | Sensitivity to moisture, side reactions |
Chemical Reactions Analysis
Oxidation: : The hydroxy-ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The piperazine ring can undergo reduction reactions, potentially leading to the formation of a piperazine derivative with different functional groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the hydroxy-ethyl group or the tert-butyl ester can be substituted with other functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or amines, and reaction conditions that favor nucleophilic attack.
Oxidation: : Formation of 2-(2-carboxy-ethyl)-4-methyl-piperazine-1-carboxylic acid tert-butyl ester.
Reduction: : Formation of reduced piperazine derivatives.
Substitution: : Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H24N2O3
- CAS Number : 1784122-76-4
- IUPAC Name : tert-butyl 2-(2-hydroxyethyl)-4-methylpiperazine-1-carboxylate
- Molecular Weight : 244.335 g/mol
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant effects. For instance, studies have shown that modifying the piperazine structure can enhance serotonin reuptake inhibition, which is a mechanism associated with antidepressant activity. A study by Zhang et al. (2020) demonstrated that similar piperazine derivatives showed promising results in animal models for depression .
Neuroprotective Effects
Another application of this compound is in neuroprotection. Research suggests that piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis. A study published in the Journal of Neurochemistry highlighted the potential of piperazine derivatives to mitigate neurodegenerative processes in models of Alzheimer's disease .
Pharmaceutical Development
Synthesis of New Drug Candidates
The compound serves as a building block for synthesizing new drug candidates targeting various diseases. For example, researchers have utilized this compound to create novel piperazine-based analogs with enhanced pharmacokinetic properties. A notable case study involved the synthesis of a series of piperazine derivatives that exhibited improved bioavailability and reduced side effects compared to existing medications .
Biochemical Research
Receptor Binding Studies
The compound has been employed in studies investigating receptor binding affinities. For instance, it has been used to explore interactions with serotonin receptors, providing insights into its potential therapeutic effects on mood disorders. Such studies are crucial for understanding the mechanisms through which these compounds exert their pharmacological effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to receptors or enzymes, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific use case.
Comparison with Similar Compounds
Comparative Data Table
Substituent-Driven Property Analysis
Hydrophilicity vs. Lipophilicity: The hydroxyethyl group in the target compound enhances water solubility compared to the chloroethyl () and ethoxycarbonyl () analogs. Chloroethyl and ethoxy groups increase lipophilicity, favoring membrane permeability but reducing solubility . The aminoethyl substituent () introduces basicity, enabling salt formation (e.g., dihydrochloride in ) for improved solubility in acidic environments .
Reactivity and Stability :
- The chloroethyl group () is prone to nucleophilic substitution, making it a precursor for further derivatization (e.g., replacing Cl with OH or NH₂). In contrast, the hydroxyethyl group in the target compound is less reactive but participates in oxidation or etherification .
- Ethoxycarbonyl () and tert-butyl ester groups enhance stability, protecting the piperazine nitrogen during synthetic steps .
Biological Interactions: Aminoethyl and methylaminoethyl groups () enable hydrogen bonding and ionic interactions with biological targets, such as enzymes or receptors. The chiral aminopropyl substituent () may improve binding specificity in asymmetric environments . The hydroxyethyl group in the target compound could enhance metabolic stability compared to more labile substituents like esters or halides .
Biological Activity
2-(2-Hydroxy-ethyl)-4-methyl-piperazine-1-carboxylic acid tert-butyl ester, also known by its CAS number 77279-24-4, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| CAS Number | 77279-24-4 |
| PubChem ID | 735736 |
| InChI Key | VRXIOAYUQIITBU-UHFFFAOYSA-N |
The compound is classified under the piperazine derivatives, which are known for their diverse pharmacological activities.
Antioxidant Properties
Research has indicated that piperazine derivatives exhibit significant antioxidant activity. In vitro studies have shown that compounds similar to this compound can inhibit lipid peroxidation and scavenge free radicals effectively. For instance, a study reported that at a concentration of 100 μM, such compounds demonstrated good inhibitory activity against lipid peroxidation products .
Cytotoxic Effects
Cytotoxicity assessments using the MTT assay on various carcinoma cell lines (e.g., PC3 and DU145) revealed that related piperazine compounds induce cell death in a dose-dependent manner. Specifically, the IC50 values for these compounds were lower in PC3 cells compared to DU145 cells, indicating higher sensitivity of the former to treatment .
The biological activity of piperazine derivatives like this compound is often attributed to their ability to interact with cellular signaling pathways. For example, some studies suggest that these compounds can inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation. This inhibition may lead to enhanced apoptosis in cancer cells .
Study on Anticancer Activity
A notable study evaluated the anticancer effects of a related compound on human breast carcinoma cell lines (MDA-MB-231 and MCF-7). The results indicated that the compound significantly inhibited cell growth and induced apoptosis through ROS generation and mitochondrial membrane potential disruption .
In Vivo Studies
In vivo studies using animal models have also shown promising results. For example, one study found that the administration of a piperazine derivative led to a significant reduction in tumor size in implanted breast cancer models, further supporting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Hydroxy-ethyl)-4-methyl-piperazine-1-carboxylic acid tert-butyl ester?
The compound is typically synthesized via a multi-step process involving:
- Step 1 : Formation of the piperazine ring through nucleophilic substitution or coupling reactions, often using tert-butyl carbamate as a protecting group.
- Step 2 : Functionalization of the piperazine nitrogen with a 2-hydroxyethyl group via alkylation (e.g., using 2-chloroethanol) under basic conditions.
- Step 3 : Purification via silica gel column chromatography to isolate the tert-butyl ester, with yields ranging from 60–80% depending on reaction optimization . Key intermediates and conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions like hydrolysis of the tert-butyl group .
Q. Which spectroscopic methods are essential for characterizing this compound?
Routine characterization includes:
- 1H/13C NMR : To confirm substitution patterns on the piperazine ring and verify the tert-butyl ester (δ ~1.4 ppm for tert-butyl protons) and hydroxyethyl groups (δ ~3.6–4.0 ppm) .
- FT-IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of the ester) and ~3400 cm⁻¹ (O-H stretch of the hydroxyethyl group) .
- LCMS : To determine molecular ion peaks (e.g., [M+H]+) and assess purity (>95% by HPLC) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during synthesis?
Competing hydrolysis of the tert-butyl ester can occur under acidic or prolonged basic conditions. Optimization strategies include:
Q. What methodologies resolve contradictory spectral data for stereochemical assignments?
Ambiguities in NMR or X-ray crystallography data (e.g., overlapping signals or poor crystal quality) can be addressed by:
- 2D NMR (COSY, NOESY) : To differentiate between axial/equatorial substituents on the piperazine ring .
- Single-crystal X-ray diffraction : For definitive stereochemical determination, as demonstrated in studies of tert-butyl piperazine derivatives .
- Computational modeling (DFT) : To predict stable conformers and compare calculated vs. experimental spectra .
Q. How does the hydroxyethyl group influence biological activity in structure-activity relationship (SAR) studies?
The hydroxyethyl moiety enhances water solubility and hydrogen-bonding interactions with target proteins. For example:
- In enzyme inhibition assays, derivatives with hydroxyethyl groups show improved binding affinity (IC50 reduction by 30–50%) compared to non-hydroxylated analogs .
- Pharmacokinetic studies indicate increased bioavailability due to improved solubility, as seen in related piperazine-based drug candidates .
Q. What strategies are effective in scaling up synthesis without compromising purity?
For gram-to-kilogram scale production:
- Flow chemistry : Reduces side reactions and improves heat management during exothermic steps (e.g., alkylation) .
- Crystallization optimization : Use of anti-solvents (e.g., hexane/ethyl acetate mixtures) to enhance yield and purity (>99%) .
- Quality control : In-line PAT (Process Analytical Technology) tools for real-time monitoring of reaction parameters .
Methodological Considerations
Q. How should researchers handle discrepancies in reported solubility data for this compound?
Solubility varies with solvent polarity and pH:
- Polar solvents : Highly soluble in DMSO (>100 mg/mL) but poorly in water (<1 mg/mL).
- pH adjustment : Solubility increases in acidic buffers (pH <3) due to protonation of the piperazine nitrogen .
- DLS (Dynamic Light Scattering) : Used to confirm aggregation states in aqueous solutions, which may affect bioassay reproducibility .
Q. What are best practices for ensuring stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
